N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide
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Description
Synthesis Analysis
The synthesis of benzohydrazide derivatives often involves the reaction of hydrazides with various aldehydes or ketones. For instance, N-substituted benzohydrazide derivatives were synthesized by reacting 2-chloro-6-methoxy-3-quinolinecarbaldehyde with substituted benzohydrazides . Similarly, a series of N-substituted 4-(ethyl methyl amino) benzohydrazide derivatives were synthesized using an efficient method, which could be analogous to the synthesis of "N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide" .
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the crystal structure of novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles was investigated using X-ray crystallography, which revealed the crystallization in the triclinic space group . This suggests that similar techniques could be used to determine the molecular structure of "N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide".
Chemical Reactions Analysis
Benzohydrazide derivatives can undergo various chemical transformations. For instance, the reaction of N-substituted 4-(ethyl methyl amino) benzohydrazide derivatives with thiosalicylic acid yielded a new series of 1,3-benzothiazin-4-one derivatives . This indicates that "N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide" could also participate in similar chemical reactions, potentially leading to the formation of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzohydrazide derivatives can be influenced by their molecular structure. For example, the presence of a methyl group and the ability to form multiple non-covalent interactions were found to affect the gelation behavior of N-(thiazol-2-yl)benzamide derivatives . This implies that the physical properties such as solubility and melting point of "N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide" could be similarly influenced by its substituents and molecular interactions.
Scientific Research Applications
Importance in Medicinal Chemistry
N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide, as part of the broader class of benzothiazole derivatives, holds a significant place in medicinal chemistry due to its diverse biological activities. Benzothiazole and its derivatives exhibit a wide range of pharmacological activities including antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, and anticancer properties. These activities are attributed to the structural variations and substitutions on the benzothiazole moiety, particularly at the C-2 and C-6 positions, which are crucial for the molecule's biological effects. Benzothiazole scaffolds have been identified as integral structures in many natural and synthetic bioactive molecules, underscoring their importance in drug discovery and development (Bhat & Belagali, 2020).
Advances in Chemotherapeutics
Recent advancements in the structural modifications of benzothiazole derivatives highlight their potential as chemotherapeutic agents. The benzothiazole scaffold, particularly the 2-arylbenzothiazoles, has emerged as a crucial pharmacophore in the development of antitumor agents. These derivatives have shown promising results in vitro and in vivo, indicating a need for further exploration and development as drug candidates. Despite the encouraging outcomes in clinical studies, a comprehensive understanding of their toxicity is essential for their safe application in cancer therapy. The review of these advancements offers insights into future drug design and development strategies for benzothiazole-based compounds (Ahmed et al., 2012).
Diagnostic Applications in Alzheimer's Disease
The application of benzothiazole derivatives extends beyond therapeutic uses to diagnostic applications, particularly in Alzheimer's disease. Amyloid imaging ligands containing the benzothiazole scaffold have been developed for in vivo measurement of amyloid in the brains of Alzheimer's patients. These ligands, including N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB), have demonstrated a robust difference in retention between Alzheimer's patients and controls. Such imaging techniques offer a breakthrough in understanding the pathophysiological mechanisms and progression of amyloid deposits in Alzheimer's, facilitating early detection and evaluation of anti-amyloid therapies (Nordberg, 2007).
properties
IUPAC Name |
N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10-7-8-12-13(9-10)20-15(16-12)18-17-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEGPZSEPPORKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
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